molecular formula C10H12FIO B13061959 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene

Cat. No.: B13061959
M. Wt: 294.10 g/mol
InChI Key: NXJBGHSANGKFRD-UHFFFAOYSA-N
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Description

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene is a fluorinated aromatic compound with a branched propane-derived substituent at the ortho position of the benzene ring. The substituent features an iodine atom and a methoxy group on the central carbon of the propane chain. This structure combines halogenated and ether functional groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki coupling) due to the iodine atom’s susceptibility to nucleophilic displacement .

Properties

Molecular Formula

C10H12FIO

Molecular Weight

294.10 g/mol

IUPAC Name

1-fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene

InChI

InChI=1S/C10H12FIO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3

InChI Key

NXJBGHSANGKFRD-UHFFFAOYSA-N

Canonical SMILES

CC(CI)(C1=CC=CC=C1F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.

    Methoxypropan-2-yl Group Addition:

Chemical Reactions Analysis

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reactivity Highlights
1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene C10H11FIO 311.10 I, OCH3, F N/A High iodine reactivity
(1-Bromo-2-fluoropropan-2-yl)benzene C9H10BrF 217.08 Br, F N/A Moderate SN2 reactivity
1-Fluoro-2-(2-nitropropenyl)benzene C9H8FNO2 181.16 NO2, CH=CH 43–44 Nitro group reactivity
CAY10512 C15H13FO 228.26 CH=CH-C6H4-OCH3, F N/A Conjugation-dependent activity

Biological Activity

1-Fluoro-2-(1-iodo-2-methoxypropan-2-yl)benzene, with the CAS number 1601799-95-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The molecular formula of this compound is C10H12FIOC_{10}H_{12}FIO, with a molecular weight of 294.10 g/mol. The structure features a fluorine atom and an iodine atom, which are known to influence the compound's biological interactions significantly.

PropertyValue
Molecular FormulaC10H12FIO
Molecular Weight294.10 g/mol
CAS Number1601799-95-4

Anticancer Potential

Research indicates that halogenated compounds, including derivatives like this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that fluorinated derivatives can enhance the inhibition of hexokinase II (HKII), a critical enzyme in cancer metabolism, thereby promoting apoptosis in malignant cells .

Table 1: IC50 Values of Halogenated Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa (Cervical)TBD
Fluorinated Derivative ABxPC-3 (Pancreatic)0.50
Fluorinated Derivative BRD (Rhabdomyosarcoma)16.2

The mechanism by which this compound exerts its biological effects is primarily through the modulation of metabolic pathways in cancer cells. The presence of fluorine and iodine enhances the lipophilicity and cellular uptake of the compound, allowing it to interfere with key metabolic processes such as glycolysis and oxidative phosphorylation .

Study on Cytotoxicity

In a comparative study examining various halogenated compounds, it was found that those with fluorine substitutions exhibited markedly lower IC50 values compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine significantly boosts the cytotoxic potential of these compounds under hypoxic conditions, which are common in tumor microenvironments .

In Vivo Studies

In vivo models have demonstrated that compounds similar to this compound can inhibit tumor growth effectively. For instance, studies involving xenograft models showed substantial reductions in tumor size when treated with fluorinated analogs, indicating their potential as therapeutic agents in cancer treatment .

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